

Urodynamic Assessment Protocols in Rodents Treated with Vibegron: Application Notes and Protocols

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Compound of Interest

Compound Name: Vibegron

Cat. No.: B611683

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These application notes provide a comprehensive overview and detailed protocols for conducting urodynamic assessments in rodent models treated with **Vibegron**, a selective β 3-adrenoceptor agonist. This document is intended to guide researchers in the standardized evaluation of bladder function and the therapeutic effects of **Vibegron** in preclinical studies.

Introduction

Vibegron is a novel, potent, and highly selective β 3-adrenoceptor agonist approved for the treatment of overactive bladder (OAB).[1][2] Its mechanism of action involves the relaxation of the detrusor smooth muscle during the bladder filling phase, leading to an increase in bladder capacity.[1] Preclinical studies in rodents are crucial for elucidating the urodynamic effects of **Vibegron** and its potential therapeutic applications for various lower urinary tract dysfunctions. These studies often involve cystometry, a urodynamic technique used to measure bladder pressure as a function of bladder volume, providing key insights into bladder storage and voiding functions.

Data Presentation

The following tables summarize the quantitative effects of **Vibegron** on key urodynamic parameters in various rodent models as reported in the scientific literature.

Table 1: Effects of Intravenous **Vibegron** on Urodynamic Parameters in Anesthetized Rats

Rodent Model	Vibegron Dose (i.v.)	Parameter	Vehicle	Vibegron	% Change	Reference
Parkinson's Disease Model	3 mg/kg	Inter-Contraction Interval (s)	200 ± 50	350 ± 70	+75%	[3]
Parkinson's Disease Model	3 mg/kg	Voiding Pressure (cmH ₂ O)	40 ± 5	25 ± 4	-37.5%	[4]
Normal (Urethane-anesthetized)	0.3-3 mg/kg	Bladder Capacity	Dose-dependent increase	-	-	
Normal (Urethane-anesthetized)	0.3-3 mg/kg	Voided Volume	Dose-dependent increase	-	-	
Normal (Urethane-anesthetized)	3 mg/kg	Bladder Compliance	Increased	-	-	

Table 2: Effects of **Vibegron** in Rodent Models of Bladder Dysfunction

Rodent Model	Vibegron Dose & Route	Parameter	Control/Vehicle	Vibegron	Key Finding	Reference
Bladder Outlet Obstruction (BOO)	3 mg/kg (i.v.)	Non-Voiding Contractions (NVCs)	Increased	Significantly decreased	Inhibition of bladder hyperactivity	
Spinal Cord Injury (SCI) Mice	Oral administration	Non-Voiding Contractions (NVCs)	29.7 ± 11.4	15.3 ± 8.9	Reduced detrusor overactivity	
Spinal Cord Injury (SCI) Mice	Oral administration	Time to first NVC (s)	782.7 ± 399.7	1488.0 ± 409.5	Delayed onset of detrusor overactivity	
Diabetic Rats	30 mg/kg/day (oral)	Non-Voiding Contractions (NVCs)	Increased	Reduced	Alleviation of diabetic bladder dysfunction	
Diabetic Rats	30 mg/kg/day (oral)	Micturition Pressure	Increased	Reduced	Improvement in voiding function	

Experimental Protocols

The following are detailed methodologies for performing urodynamic assessments in rodents treated with **Vibegron**, synthesized from multiple sources.

Protocol 1: Urodynamic Assessment in Anesthetized Rats

1. Animal Preparation and Anesthesia:

- Species: Female Sprague-Dawley or Wistar rats (225-300 g) are commonly used.
- Anesthesia: Urethane is a widely used anesthetic for terminal urodynamic studies as it preserves the micturition reflex. A typical dose is 1.2 g/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.). Alternatively, a combination of ketamine (90 mg/kg) and xylazine (10 mg/kg) administered i.p. can be used. Maintain body temperature at 37°C using a heating pad.

2. Surgical Procedure: Bladder Catheter Implantation:

- Place the anesthetized rat in a supine position.
- Make a midline abdominal incision to expose the urinary bladder.
- Carefully insert a polyethylene catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.
- For intravenous drug administration, cannulate the jugular or femoral vein with a separate catheter.
- Close the abdominal incision in layers.

3. Urodynamic Recording (Cystometry):

- Connect the bladder catheter to a pressure transducer and a syringe pump via a 3-way stopcock.
- Allow the animal to stabilize for 30-60 minutes after surgery.
- Begin continuous infusion of room temperature saline into the bladder at a constant rate (e.g., 100 µl/min for rats).
- Record the intravesical pressure continuously using a data acquisition system.
- Record several reproducible micturition cycles to establish a baseline.

4. Vibegron Administration and Data Acquisition:

- Administer **Vibegron** or its vehicle intravenously at the desired dose (e.g., 0.3-3 mg/kg).
- Continue the cystometric recording to measure the effects of the compound on urodynamic parameters.
- The following parameters are typically analyzed:
 - Basal Pressure: Bladder pressure before filling.
 - Threshold Pressure: Bladder pressure at the start of a micturition contraction.
 - Maximum Voiding Pressure (or Micturition Pressure): The peak pressure during a voiding contraction.
 - Inter-Contraction Interval (ICI): The time between two consecutive voiding contractions.
 - Bladder Capacity: The volume of infused saline required to induce a voiding contraction.
 - Voided Volume: The volume of urine expelled during micturition.
 - Residual Volume: The volume of saline remaining in the bladder after a voiding contraction.
 - Non-Voiding Contractions (NVCs): Spontaneous bladder contractions during the filling phase that do not lead to voiding.

Protocol 2: Urodynamic Assessment in Conscious, Unrestrained Rodents

For longitudinal studies or to avoid the confounding effects of anesthesia, urodynamic assessments can be performed in conscious animals. This typically requires a recovery period after catheter implantation.

1. Surgical Procedure and Recovery:

- Implant the bladder catheter as described in Protocol 1.
- Exteriorize the catheter on the back of the neck.

- Allow the animal to recover for at least 3-4 days post-surgery.

2. Urodynamic Recording:

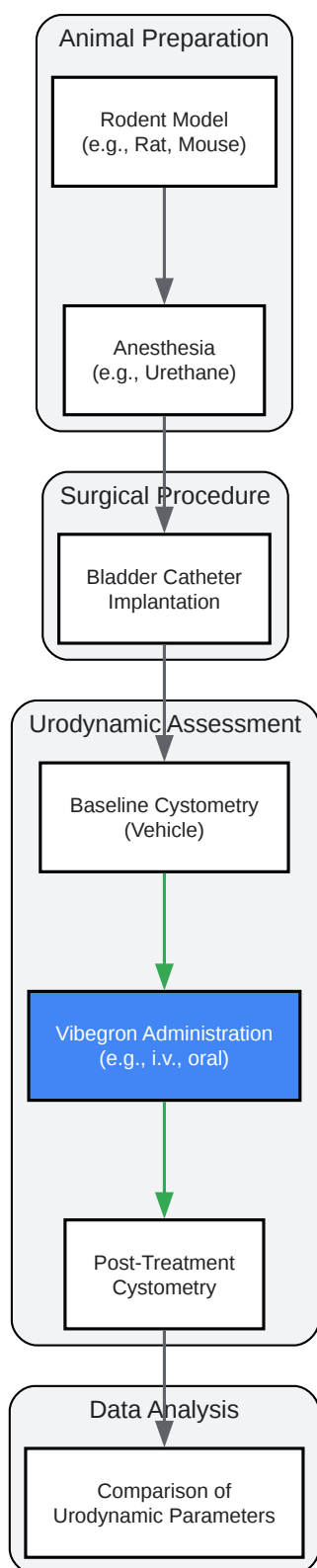
- Place the conscious, unrestrained animal in a metabolic cage.
- Connect the exteriorized bladder catheter to the pressure transducer and infusion pump.
- Allow the animal to acclimate to the cage before starting the infusion.
- Infuse saline at a physiological rate and record the urodynamic parameters as described previously.

3. **Vibegron** Administration:

- **Vibegron** can be administered orally via gavage for chronic studies.

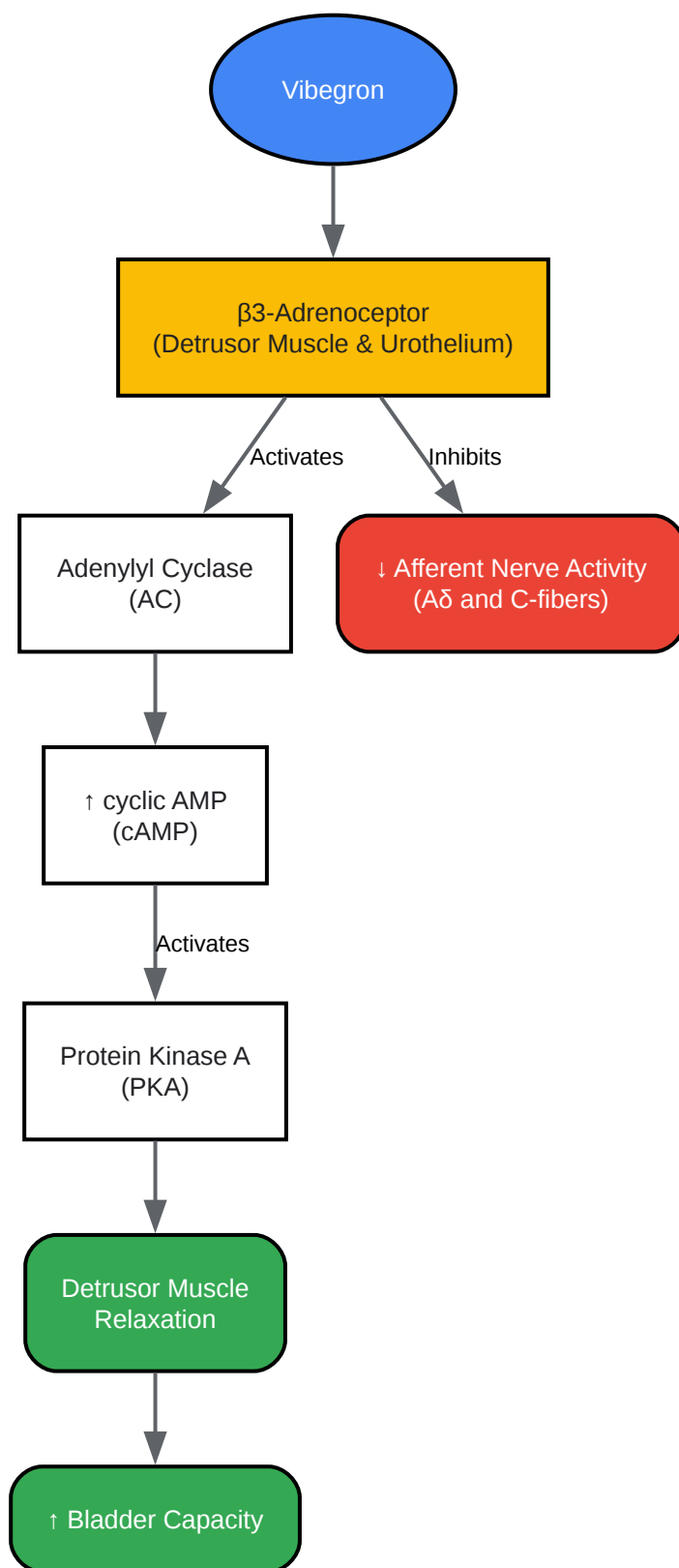
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of **Vibegron**.



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Caption: Experimental workflow for urodynamic assessment in rodents treated with **Vibegron**.



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Caption: Signaling pathway of **Vibegron** in the urinary bladder.

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